Perakine

Description

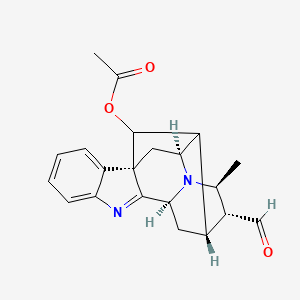

Structure

3D Structure

Properties

Molecular Formula |

C21H22N2O3 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

[(1R,10S,12R,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |

InChI |

InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12-,13-,16-,17-,18?,20+,21+/m0/s1 |

InChI Key |

GDXJMOGWONJRHL-FXRWJBKJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@@H]4C2[C@H]([C@@]5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |

Canonical SMILES |

CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

The Perakine Biosynthesis Pathway in Rauvolfia serpentina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Perakine biosynthesis pathway, a crucial branch of the complex terpenoid indole alkaloid (TIA) network in the medicinal plant Rauvolfia serpentina. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzymes, and provides visual representations of the pathway and experimental workflows.

Introduction to the this compound Pathway

This compound is a monoterpenoid indole alkaloid (MIA) synthesized in Rauvolfia serpentina, a plant renowned for its production of a wide array of pharmacologically active compounds, including the antiarrhythmic ajmaline and the antihypertensive reserpine. The biosynthesis of this compound represents a significant branch point in the ajmaline pathway, diverting a key intermediate, vomilenine, towards a distinct set of alkaloids. Understanding this pathway is critical for metabolic engineering efforts aimed at enhancing the production of specific high-value TIAs.

The Core Biosynthetic Pathway

The this compound biosynthesis pathway is a two-step enzymatic conversion branching off from the main ajmaline biosynthetic route. The pathway begins with the isomerization of vomilenine to this compound, followed by the reduction of this compound to raucaffrinoline.

Isomerization of Vomilenine to this compound

The conversion of vomilenine to the aldehyde this compound is a critical isomerization reaction. While this conversion can occur non-enzymatically under acidic conditions, recent research has identified a key enzyme responsible for this transformation in Rauvolfia serpentina.

-

Enzyme: A cytochrome P450 enzyme, CYP82S18 , has been shown to catalyze the non-oxidative isomerization of vomilenine to this compound. Interestingly, this enzyme exhibits bifunctionality, as it also catalyzes the preceding step in the ajmaline pathway: the hydroxylation of vinorine to vomilenine.

-

Reaction: Vomilenine is rearranged to form this compound.

Reduction of this compound to Raucaffrinoline

The final committed step in this branch of the pathway is the reduction of the aldehyde group of this compound to an alcohol, yielding raucaffrinoline.

-

Enzyme: This reaction is catalyzed by This compound Reductase (PR) , an NADPH-dependent enzyme.[1] PR has been successfully cloned, functionally expressed, and characterized.[1] It is a member of the aldo-keto reductase (AKR) superfamily.[1]

-

Reaction: this compound is reduced to raucaffrinoline in the presence of NADPH.

Quantitative Data

While extensive research has been conducted on the qualitative aspects of the this compound pathway, specific quantitative kinetic data for the enzymes with their native substrates is not extensively reported in the literature. The following table summarizes the available data for this compound Reductase.

| Enzyme | Substrate | Co-factor | Relative Activity (%)[2] | Km | Vmax |

| This compound Reductase (PR) | This compound | NADPH | 69 ± 1 | Not Reported | Not Reported |

| This compound Reductase (PR) | Cinnamic aldehyde | NADPH | 100 ± 1 | Not Reported | Not Reported |

Note: The relative activity of this compound Reductase for this compound was determined in comparison to cinnamic aldehyde, which showed the highest activity among the tested substrates in the cited study.[2] Specific Michaelis-Menten constants (Km and Vmax) for this compound have not been reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the characterization of this compound Reductase.

Heterologous Expression and Purification of this compound Reductase

This protocol describes the production and purification of recombinant this compound Reductase from E. coli.

4.1.1. Cloning and Expression Vector: The cDNA of this compound Reductase from R. serpentina is cloned into the pQE-2 expression vector, which allows for the expression of an N-terminal 6xHis-tagged fusion protein.[2]

4.1.2. Host Strain and Culture Conditions:

-

Host: E. coli strain M15 is used for the expression of the recombinant protein.[2]

-

Culture Medium: Luria-Bertani (LB) medium supplemented with 50 µg/mL ampicillin and 30 µg/mL kanamycin.[2]

-

Growth: Transformed E. coli cells are grown at 310 K until the optical density at 600 nm (OD600) reaches approximately 0.8.[2]

-

Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at 298 K for 24 hours.[2]

-

Harvesting: The bacterial cells are harvested by centrifugation at 6,000 x g for 8 minutes at 277 K.[2]

4.1.3. Purification:

-

Lysis: The cell pellet is resuspended in 50 mM potassium phosphate buffer (pH 8.0) containing 300 mM NaCl, 10 mM imidazole, and 1 mg/mL lysozyme, and sonicated at 277 K.[2]

-

Clarification: The cell lysate is clarified by centrifugation at 14,000 x g for 30 minutes at 277 K.[2]

-

Affinity Chromatography: The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with the lysis buffer containing 50 mM imidazole. The His-tagged this compound Reductase is then eluted with the same buffer containing 250 mM imidazole.[2]

-

Dialysis: The eluted fractions containing the purified enzyme are combined and dialyzed against 50 mM potassium phosphate buffer (pH 7.0) containing 10 mM EDTA.[2]

This compound Reductase Enzyme Activity Assay

This protocol outlines the procedure for measuring the activity of this compound Reductase.

4.2.1. Reaction Mixture:

-

50 mM potassium phosphate buffer (pH 7.0)[2]

-

0.2 mM this compound (or other substrate)[2]

-

0.2 mM NADPH[2]

-

40 µg of purified this compound Reductase[2]

4.2.2. Incubation: The reaction mixture is incubated at 320 K for 45 minutes.[2]

4.2.3. Product Detection and Quantification:

-

The reaction is stopped, and the product (raucaffrinoline) is monitored and quantified by High-Performance Liquid Chromatography (HPLC).[2]

-

HPLC System: A Lichrospher 60 RP-select B column (250 x 4 mm) is used.[2]

-

Mobile Phase: An isocratic mobile phase of 30:70 (v/v) acetonitrile:water (pH 2.3, adjusted with H3PO4) is used at a flow rate of 1 mL/min.[2]

-

Detection: The product peak area is measured to determine the relative enzyme activity.[2]

4.2.4. Control Experiment: A control reaction is performed in the absence of NADPH to account for any non-specific substrate conversion or binding.[2]

Visualizations

This compound Biosynthesis Pathway

Caption: The enzymatic steps leading from vomilenine to raucaffrinoline in Rauvolfia serpentina.

Experimental Workflow for this compound Reductase Characterization

Caption: Workflow for the expression, purification, and activity assay of this compound Reductase.

Conclusion

The elucidation of the this compound biosynthesis pathway in Rauvolfia serpentina provides valuable insights into the intricate metabolic network of this important medicinal plant. The identification and characterization of key enzymes like CYP82S18 and this compound Reductase open up new avenues for metabolic engineering and synthetic biology approaches to modulate the production of specific alkaloids. Further research is warranted to determine the precise kinetic parameters of these enzymes and to explore the regulatory mechanisms governing this biosynthetic branch. This knowledge will be instrumental in developing strategies for the sustainable and high-yield production of valuable pharmaceuticals derived from Rauvolfia serpentina.

References

- 1. Purification, cloning, functional expression and characterization of this compound reductase: the first example from the AKR enzyme family, extending the alkaloidal network of the plant Rauvolfia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression, purification, crystallization and preliminary X-ray analysis of this compound reductase, a new member of the aldo-keto reductase enzyme superfamily from higher plants - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of Perakine reductase

An In-depth Technical Guide to the Mechanism of Action of Perakine Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound reductase (PR), the founding member of the aldo-keto reductase subfamily AKR13D and designated AKR13D1, is a pivotal enzyme in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid ajmaline within the medicinal plant Rauvolfia serpentina.[1][2] This enzyme catalyzes the NADPH-dependent reduction of the aldehyde this compound to its corresponding alcohol, raucaffrinoline.[2] Structurally, this compound reductase is distinguished by an atypical α8/β6 barrel fold, a feature not previously observed in the AKR superfamily.[1][3] A key characteristic of its mechanism is a significant conformational change that occurs upon the binding of its cofactor, NADPH. This structural rearrangement creates an expansive substrate-binding pocket, facilitating the accommodation of various substrates and giving rise to cooperative kinetics concerning NADPH.[2][3] This guide provides a comprehensive overview of the enzyme's mechanism, supported by quantitative kinetic data, detailed experimental methodologies, and visual diagrams of its operational pathways.

Core Mechanism of Action

This compound reductase functions as an oxidoreductase, specifically catalyzing the reduction of an aldehyde to a primary alcohol.[2][4] This reaction is strictly dependent on the presence of the cofactor NADPH, which serves as the hydride donor.[5] The enzyme is not active with NADH.[5] The catalytic cycle follows a sequential ordered mechanism, a common trait among AKR enzymes, where the cofactor NADPH must bind to the enzyme first, followed by the substrate, this compound.[6]

A distinctive feature of this compound reductase's mechanism is the profound conformational change induced by NADPH binding.[2] In its apo-form (without the cofactor), the enzyme's active site is obstructed.[2] However, the binding of NADPH triggers a dramatic structural rearrangement, involving the ordering of two β-strands in the C-terminus into an α-helix.[2] This movement, spanning up to 24 Å, effectively opens up a large cavity for the substrate to bind.[2][3] This induced-fit mechanism not only allows for the binding of the primary substrate, this compound, but also other molecules of varying sizes, explaining the enzyme's ability to process other substrates like cinnamic aldehyde.[2][4] This conformational flexibility results in cooperative binding kinetics for NADPH.[2]

Biosynthetic Pathway

This compound reductase operates within a side route of the ajmaline biosynthetic pathway in Rauvolfia. The substrate, this compound, is derived from vomilenine, which is a central intermediate in the pathway. The enzyme then reduces this compound to form raucaffrinoline.

Caption: Role of this compound Reductase in the ajmaline biosynthetic pathway.

Conformational Change upon NADPH Binding

The binding of NADPH is the critical first step that prepares the enzyme for catalysis. This process exhibits positive cooperativity, meaning the binding of one NADPH molecule increases the enzyme's affinity for subsequent NADPH molecules. This is a direct result of the significant structural rearrangement that unmasks the substrate-binding site.

Caption: Conformational states of this compound Reductase.

Quantitative Enzyme Kinetics

The enzymatic activity of this compound reductase exhibits cooperative kinetics with respect to its cofactor, NADPH, which is characteristic of allosteric enzymes. This behavior is described by the Hill equation rather than the standard Michaelis-Menten model. The data indicates a sigmoidal relationship between the reaction velocity and NADPH concentration.

| Parameter | Value | Substrate | Conditions | Reference |

| S₀.₅ (NADPH) | 1.1 mM | This compound (0.2 mM) | 50 mM KPi, pH 7.0, 320 K | [2] |

| Hill Coefficient (n) | 2.2 | This compound (0.2 mM) | 50 mM KPi, pH 7.0, 320 K | [2] |

| S₀.₅ (this compound) | 0.09 mM | NADPH (3 mM) | 50 mM KPi, pH 7.0, 320 K | [2] |

Note: S₀.₅ represents the substrate concentration at which half of the maximal velocity is achieved in a cooperative system.

Substrate Specificity

While this compound is its primary physiological substrate, this compound reductase demonstrates activity towards other aldehydes, particularly those with aromatic rings. It does not, however, reduce ketosteroids like progesterone.[5]

| Substrate | Relative Activity |

| This compound | High |

| 19(S),20(R)-dihydro-peraksine-17,21-al | High |

| Cinnamic aldehyde | Moderate |

| p-Coumaric aldehyde | Moderate |

| 3-(3,4,5-trimethoxyphenyl)propanal | Moderate |

| Progesterone | None |

Detailed Experimental Protocols

The characterization of this compound reductase involved several key experimental procedures, from protein production to activity and structural analysis.

Heterologous Expression and Purification

The production of sufficient quantities of this compound reductase for characterization was achieved through heterologous expression in Escherichia coli.

Caption: Workflow for heterologous expression and purification of this compound Reductase.

Protocol:

-

Cloning: The cDNA of this compound reductase from R. serpentina was cloned into the pQE-2 expression vector, which incorporates an N-terminal 6xHis tag for purification.[1]

-

Expression: The resulting plasmid was transformed into E. coli M15 cells. Cultures were grown at 310 K to an OD₆₀₀ of approximately 0.8. Protein expression was then induced by the addition of 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture was incubated for a further 24 hours at 298 K.[1]

-

Purification: Cells were harvested and lysed by sonication. The His-tagged this compound reductase was purified from the clarified cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The protein was eluted using a buffer containing 250 mM imidazole.[1]

Enzyme Activity Assay

The catalytic activity of purified this compound reductase was determined using an HPLC-based assay.

Protocol:

-

Reaction Mixture: The standard assay mixture contained 0.2 mM this compound (or an alternative substrate), 0.2 mM NADPH, and 40 µg of purified enzyme in a final volume with 50 mM potassium phosphate buffer (pH 7.0).[1]

-

Incubation: The reaction was incubated at 320 K for 45 minutes.[1]

-

Detection: The reaction was stopped, and the product (raucaffrinoline) was quantified by monitoring the peak area using reverse-phase HPLC. A Lichrospher 60 RP-select B column was used with an isocratic mobile phase of 30:70 (v/v) acetonitrile:water (pH 2.3).[1]

-

Control: Control experiments were conducted in the absence of NADPH to account for any non-specific substrate binding or degradation.[1]

Crystallography and Structural Determination

The three-dimensional structure of this compound reductase was determined by X-ray crystallography. To overcome challenges in crystallization and to obtain the enzyme-ligand complex, a mutant (A213W) was generated, and the purified protein was reductively methylated.

Protocol:

-

Protein Modification: The purified enzyme was methylated to alter its surface properties and improve the likelihood of forming high-quality crystals.[1]

-

Crystallization: Crystals of the methylated, His-tagged enzyme were grown using the hanging-drop vapor-diffusion method at 293 K. The reservoir solution contained 100 mM sodium citrate (pH 5.6) and 27% PEG 4000.[1]

-

Data Collection and Structure Solution: X-ray diffraction data were collected from the crystals. The structure of the apo-enzyme was solved to a resolution of 2.31 Å, and the structure of the A213W mutant in complex with NADPH was solved to 1.77 Å.[2]

Conclusion and Future Directions

This compound reductase is a unique member of the AKR superfamily, characterized by its novel α8/β6 barrel structure and a remarkable conformational change upon cofactor binding that dictates its cooperative kinetics. This detailed understanding of its mechanism of action, structure, and substrate specificity provides a solid foundation for further research. For drug development professionals, the distinct structure of the substrate-binding pocket, which is revealed only after NADPH binding, presents a potential target for the rational design of specific inhibitors. Future research could focus on elucidating the precise protein dynamics of the conformational change and exploring the full range of its substrate promiscuity, which may reveal additional roles for this enzyme in plant secondary metabolism.

References

- 1. Expression, purification, crystallization and preliminary X-ray analysis of this compound reductase, a new member of the aldo-keto reductase enzyme superfamily from higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression, purification, crystallization and preliminary X-ray analysis of this compound reductase, a new member of the aldo-keto reductase enzyme superfamily from higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. 3v0t - Proteopedia, life in 3D [proteopedia.org]

- 6. Khan Academy [khanacademy.org]

The Biological Activity of Perakine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perakine is a naturally occurring monoterpenoid indole alkaloid found in plants of the Rauvolfia genus. It serves as a crucial intermediate in the biosynthesis of the antiarrhythmic drug ajmaline.[1] Recent research has illuminated the significant biological activities of this compound, particularly its potent cardioprotective effects. This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols. The information is intended to support further research and drug development efforts centered on this promising natural compound.

Core Biological Activities of this compound

Cardioprotective Effects

The most well-documented biological activity of this compound is its ability to protect cardiac tissue from ischemia-reperfusion (I/R) injury, especially in the context of type-2 diabetes.[2][3] Studies have demonstrated that this compound administration can significantly mitigate the damage caused by the restoration of blood flow to ischemic heart tissue.

Mechanism of Action: TLR4/NF-κB Signaling Pathway

This compound exerts its cardioprotective effects primarily by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling cascade.[2][3][4] During I/R injury, the activation of TLR4 triggers a downstream inflammatory response mediated by NF-κB, leading to the production of pro-inflammatory cytokines and oxidative stress, which collectively contribute to myocardial damage. This compound intervenes by blocking this pathway, resulting in a significant reduction of inflammation and oxidative stress.[2][3]

The key outcomes of this inhibition include:

-

Reduced Infarct Size: this compound treatment significantly lowers the size and volume of the infarcted (dead) heart tissue following an I/R event.[2][4]

-

Improved Cardiac Function: It enhances cardiac ability, as measured by parameters such as Left Ventricular Systolic Pressure (LVSP) and the maximum rate of pressure increase and decrease (±dP/dtmax).[2][4]

-

Lowered Oxidative Stress: The levels of oxidative stress markers like malondialdehyde (MDA) are reduced, while the levels of protective antioxidants like superoxide dismutase (SOD) and glutathione (GSH) are preserved.[2][3][4]

-

Decreased Inflammation: this compound leads to a dose-dependent reduction in the production of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, IL-17, and Tumor Necrosis Factor-α (TNF-α).[2][3][4]

Role in Alkaloid Biosynthesis: this compound Reductase

This compound is a substrate for this compound Reductase (PR), a key enzyme in a side route of the ajmaline biosynthetic pathway in Rauvolfia serpentina.[1][5][6] PR, designated as AKR13D1, is the founding member of a new aldo-keto reductase subfamily.[1][5]

This enzyme catalyzes the NADPH-dependent reduction of the aldehyde group in this compound to yield the alcohol raucaffrinoline.[5][6] Structural studies have revealed that PR folds into an unusual α8/β6 barrel. A significant conformational change occurs upon the binding of the cofactor NADPH, which creates a large substrate-binding pocket and enhances the enzyme's activity.[5][6]

Other Potential Activities (Areas for Future Research)

Current scientific literature, based on the provided search results, does not contain specific quantitative data or detailed studies on the antimicrobial, cytotoxic, or anticholinesterase activities of this compound or its direct derivatives. While related classes of alkaloids or other synthetic derivatives may exhibit such properties, these have not been specifically attributed to this compound.[7][8][9][10][11] These areas represent significant opportunities for future investigation into the broader therapeutic potential of this molecule.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on this compound's cardioprotective effects in a diabetic rat model of myocardial I/R injury.

Table 1: Effect of this compound on Cardiac Biomarkers

| Biomarker | Effect | Significance |

|---|---|---|

| CK (Creatine Kinase) | Significantly lowered | Dose-dependent[2][3][4] |

| CK-MB (Creatine Kinase-MB) | Significantly lowered | Dose-dependent[2][3][4] |

| ALT (Alanine Aminotransferase) | Significantly lowered | Dose-dependent[2][3] |

| AST (Aspartate Aminotransferase) | Significantly lowered | Dose-dependent[2][3] |

| LDH (Lactate Dehydrogenase) | Significantly lowered | Dose-dependent[2][3][4] |

Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation

| Marker | Effect | Significance |

|---|---|---|

| MDA (Malondialdehyde) | Lowered | Indicates reduced lipid peroxidation[2][3][4] |

| SOD (Superoxide Dismutase) | Levels were higher (less depleted) | Indicates preservation of antioxidant defense[2][4] |

| GSH (Glutathione) | Levels were higher (less depleted) | Indicates preservation of antioxidant defense[2][4] |

| TNF-α, IL-1β, IL-6, IL-17 | Production was reduced | Anti-inflammatory action via TLR4/NF-κB pathway[2][3][4] |

Experimental Protocols

Protocol for Evaluating Cardioprotective Effects

This protocol describes the methodology used to assess the effect of this compound on myocardial I/R injury in type-2 diabetic rats.[2][4]

-

Animal Model: Type-2 diabetes is induced in experimental rats.

-

Heart Isolation: Hearts are isolated and mounted on an improved Langendorff retrograde perfusion system.

-

Ischemia-Reperfusion: Myocardial I/R injury is induced by subjecting the hearts to a period of no-flow ischemia, followed by a period of reperfusion with the perfusate.

-

Treatment: Different groups of hearts are perfused with varying doses of this compound. A control group receives no this compound.

-

Functional Assessment: Cardiac function parameters (LVSP, ±dP/dtmax, heart rate) are continuously monitored.

-

Biochemical Analysis: Perfusate samples are collected to measure the release of cardiac biomarkers (CK, CK-MB, ALT, AST, LDH).

-

Tissue Analysis: At the end of the experiment, heart tissue is collected to measure infarct size, levels of oxidative stress markers, and the expression of proteins and genes in the TLR4/NF-κB pathway (via Western Blot and RT-qPCR).[2][3]

Protocol for this compound Reductase Characterization

This protocol outlines the steps for the expression, purification, and structural/kinetic analysis of this compound Reductase (PR).[1]

-

Protein Expression and Purification: The cDNA for R. serpentina PR is cloned into an expression vector (e.g., pQE-2) to produce an N-terminal His6-tagged fusion protein in E. coli. The recombinant protein is then purified from bacterial lysates.[1]

-

Crystallization: The purified PR protein is crystallized using the hanging drop vapor diffusion method. A typical condition involves mixing the protein solution with a reservoir solution containing a precipitant like PEG 4000.[1]

-

X-ray Data Collection: Crystals are cryoprotected and flash-cooled. X-ray diffraction data are collected at a synchrotron facility. The data are then integrated, scaled, and merged using software like HKL2000.[1]

-

Structure Determination: The three-dimensional atomic structure of the enzyme is solved using crystallographic software. To study ligand binding, mutant forms (e.g., A213W) may be generated to facilitate the formation of enzyme-ligand complexes.[1]

-

NADPH Kinetic Analysis: The enzyme's kinetic properties with respect to NADPH are determined. This involves incubating the purified enzyme with a substrate (e.g., 4-nitrobenzaldehyde) and varying concentrations of NADPH. The reaction is stopped, and the amount of product formed is quantified by HPLC.[1]

Conclusion and Future Directions

This compound has emerged as a molecule of significant interest, primarily due to its robust cardioprotective activity mediated through the inhibition of the TLR4/NF-κB signaling pathway. The quantitative data strongly support its potential for development as a therapeutic agent for conditions such as myocardial ischemia-reperfusion injury. Its role as a substrate for the novel aldo-keto reductase, this compound Reductase, is also well-characterized, providing a foundation for enzymatic studies and bio-catalytic applications.

However, the biological profile of this compound remains incomplete. There is a notable absence of research into its other potential pharmacological activities, including antimicrobial, anticancer, and anticholinesterase effects. These unexplored areas present compelling opportunities for future research. A systematic investigation into these activities could uncover new therapeutic applications for this compound and its synthetic derivatives, broadening the impact of this valuable natural product in medicine and drug discovery.

References

- 1. Crystal Structure of this compound Reductase, Founding Member of a Novel Aldo-Keto Reductase (AKR) Subfamily That Undergoes Unique Conformational Changes during NADPH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardioprotective effect of this compound against myocardial ischemia-reperfusion injury of type-2 diabetic rat in Langendorff-perfused rat hearts: the role of TLR4/NF-κB signaling pathway | Wang | Folia Morphologica [journals.viamedica.pl]

- 3. Cardioprotective effect of this compound against myocardial ischemia-reperfusion injury of type-2 diabetic rat in Langendorff-Perfused Rat Hearts: Role of TLR4/NF-kB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of this compound reductase, founding member of a novel aldo-keto reductase (AKR) subfamily that undergoes unique conformational changes during NADPH binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial Activity of Piperine and Black Pepper Oil – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic activity of polyprenylalcohols and vitamin K2 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The anticholinesterase activity of some antiadrenaline agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Isolation of Perakine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthetic pathway of Perakine, an indole alkaloid of interest for its potential pharmacological activities. The information is compiled from peer-reviewed scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a monoterpenoid indole alkaloid found within the plant genus Rauvolfia, a group of evergreen trees and shrubs belonging to the Apocynaceae family. These plants are native to tropical and subtropical regions of Asia, Africa, and the Americas.

The primary documented natural sources of this compound are:

-

Rauvolfia serpentina (Indian Snakeroot): This medicinal plant has been extensively studied for its rich alkaloid profile. While often recognized for the presence of reserpine and ajmaline, R. serpentina and its hairy root cultures are also a significant source of this compound. Hairy root cultures, in particular, have been shown to produce a variety of indole alkaloids, including this compound and its derivatives.

-

Rauvolfia vomitoria (African Snakeroot): The roots and aerial parts of this species are known to contain a complex mixture of indole alkaloids. Research has confirmed the presence of this compound and its derivatives in R. vomitoria.

-

Rauvolfia yunnanensis : Studies on the chemical constituents of the leaves of this species have led to the isolation of this compound, alongside other related alkaloids.

Hairy root cultures of Rauvolfia serpentina have emerged as a promising and sustainable platform for the production of this compound and other related alkaloids, offering a controlled environment for biosynthesis and extraction.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The general workflow is designed to separate this compound from a complex mixture of other structurally similar indole alkaloids. While a specific protocol solely for this compound is not extensively detailed in publicly available literature, a composite methodology can be derived from established procedures for the isolation of indole alkaloids from Rauvolfia species, particularly from hairy root cultures.

Experimental Workflow for Indole Alkaloid Isolation

The following diagram illustrates a general workflow for the isolation of indole alkaloids, including this compound, from Rauvolfia hairy root cultures.

Detailed Experimental Protocols

The following protocols are based on methodologies reported for the isolation of indole alkaloids from Rauvolfia serpentina hairy root cultures.

Protocol 1: General Extraction and Fractionation

-

Plant Material Preparation: Freeze-dried Rauvolfia serpentina hairy root culture (50 g) is used as the starting material.

-

Extraction: The dried hairy roots are extracted with methanol (5 L) under sonication for 30 minutes at 40°C. The extraction process is repeated to ensure maximum recovery of alkaloids.[1]

-

Filtration and Concentration: The methanolic extract is filtered, and the solvent is removed under vacuum at 40°C to yield a dry residue.[1]

-

Liquid-Liquid Partitioning: The residue is redissolved in a 50 mM bicarbonate buffer (pH 10.0, 1 L) and partitioned twice against an equal volume of ethyl acetate. The organic layers are combined and evaporated under vacuum to yield the crude alkaloid extract.[1]

Protocol 2: Chromatographic Purification

-

Flash Chromatography: The crude extract is subjected to flash chromatography on a silica gel column. A typical solvent system for elution is a gradient of chloroform, cyclohexane, and diethylamine (e.g., 6:3:1), followed by a mixture of chloroform, methanol, and ammonia (e.g., 8:2:0.1), and finally methanol.[1]

-

Thin-Layer Chromatography (TLC) Analysis: Fractions collected from flash chromatography are analyzed by TLC on silica gel plates. Alkaloids can be visualized under UV light (254 nm) and by spraying with a ceric ammonium sulfate (CAS) reagent.[1]

-

Preparative TLC: Fractions showing the presence of this compound are pooled and further purified by preparative TLC using a solvent system such as ethyl acetate:methanol:water:ammonia (7:2:1:0.1).[1] The band corresponding to this compound is scraped from the plate and eluted with a suitable solvent to yield the purified compound.

Note: The specific Rf value for this compound will depend on the exact TLC conditions used.

Quantitative Data

Quantitative data for the yield and purity of this compound from natural sources is not extensively reported in the literature. The concentration of individual alkaloids in Rauvolfia species can vary significantly based on genetic and environmental factors. However, studies on the alkaloid profiles of Rauvolfia hairy root cultures have indicated the presence of this compound.[2] Further quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) would be required to determine the precise yield and purity of this compound from a given extraction.

Table 1: Summary of Indole Alkaloid Content in Rauvolfia serpentina

| Plant Material | Total Alkaloid Content (mg/g dry weight) | Key Alkaloids Identified | Reference |

| Roots | 1.57 - 12.1 | Reserpine, Ajmaline, Ajmalicine, Serpentine, Serpentinine, Yohimbine, Corynanthine | [3] |

| Hairy Root Cultures | Not specified | Vomilenine, Vinorine, this compound, Ajmaline | [2] |

Biosynthesis of this compound

This compound is biosynthesized as part of the complex metabolic network of monoterpenoid indole alkaloids in Rauvolfia species. A key step in its formation is the enzymatic conversion of vomilenine.

This compound Biosynthesis Pathway

The following diagram illustrates the enzymatic reduction of vomilenine to form this compound, catalyzed by the enzyme this compound Reductase.

This reaction is a crucial step in a side branch of the main ajmaline biosynthetic pathway. This compound reductase, an NADPH-dependent enzyme, catalyzes the reduction of the aldehyde group in vomilenine to the corresponding alcohol in this compound.

This technical guide provides a foundational understanding of the natural sources and isolation of this compound. Further research is warranted to establish optimized and scalable purification protocols and to fully elucidate the pharmacological potential of this intriguing indole alkaloid.

References

Physical and chemical properties of Perakine

An In-depth Technical Guide on the Physical and Chemical Properties of Perakine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an indole alkaloid with an ajmalan-type skeleton, playing a crucial role as a biosynthetic intermediate in the production of the antiarrhythmic compound ajmaline in plants of the Rauvolfia genus.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its structural and basic physicochemical data, a generalized experimental workflow for its isolation and characterization, and a description of its established biological role. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also highlights areas where further research is required.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the chemical formula C21H22N2O3.[1] Its structure is characterized by a pentacyclic ajmalan skeleton, featuring a 17α-acetoxy group, a 21β-methyl group, and a 20α-formyl group.[1]

Physical Properties

Quantitative physical data for this compound, such as melting point, boiling point, and solubility, are not well-documented in publicly available literature. The information available is summarized in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H22N2O3 | [1] |

| Molecular Weight | 350.4 g/mol | [1] |

| CAS Number | 4382-56-3 | [1] |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| pKa | Not specified |

Chemical Properties

The chemical identity of this compound is well-established, with standardized nomenclature and structural representations.

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(1R,10S,12R,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2,4,6,8-tetraen-18-yl] acetate | [1] |

| SMILES | C[C@H]1--INVALID-LINK--C3=NC6=CC=CC=C56)OC(=O)C">C@@HC=O | [1] |

| InChI | InChI=1S/C21H22N2O3/c1-10-13(9-24)12-7-16-19-21(14-5-3-4-6-15(14)22-19)8-17(23(10)16)18(12)20(21)26-11(2)25/h3-6,9-10,12-13,16-18,20H,7-8H2,1-2H3/t10-,12-,13-,16-,17-,18?,20+,21+/m0/s1 | [1] |

Experimental Protocols

Isolation and Purification

This compound is naturally found in plants of the Rauvolfia genus. A general workflow for its extraction and purification is depicted below.

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation and Characterization

The structural identity and purity of isolated this compound would be confirmed using a suite of standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR for complete structural elucidation and confirmation.

Biological Role and Signaling Pathway

The primary documented biological role of this compound is as a key intermediate in the biosynthesis of ajmaline, a class Ia antiarrhythmic agent.

Ajmaline Biosynthetic Pathway

This compound is converted to raucaffrinoline through an NADPH-dependent reduction catalyzed by the enzyme this compound reductase.[2][3] This is a critical step in the ajmaline biosynthetic pathway within Rauvolfia serpentina.[2][3][4][5]

Caption: The role of this compound in the ajmaline biosynthetic pathway.

Beyond this well-defined role in biosynthesis, there is a lack of specific information in the reviewed literature regarding other pharmacological activities or interactions of this compound with cellular signaling pathways.

Chemical Synthesis

A detailed, specific chemical synthesis protocol for this compound has not been identified in the surveyed literature. The synthesis of complex alkaloids such as those of the ajmalan family typically involves multi-step, stereoselective strategies. General approaches to the synthesis of related indole alkaloids often utilize key reactions such as the Pictet-Spengler reaction, Mannich reactions, and various cyclization strategies to construct the complex polycyclic core.

Conclusion

This compound is a structurally complex indole alkaloid of significant interest due to its pivotal role as a precursor in the biosynthesis of the pharmaceutically important compound ajmaline. While its chemical structure and biosynthetic context are well-established, there is a notable lack of publicly available data on its quantitative physical properties, specific experimental protocols for its analysis, and its potential for other pharmacological activities. This guide consolidates the existing knowledge on this compound and underscores the need for further research to fully characterize this important natural product, which could, in turn, support advancements in the synthetic biology and drug development fields.

References

- 1. This compound | C21H22N2O3 | CID 56927765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of this compound reductase, founding member of a novel aldo-keto reductase (AKR) subfamily that undergoes unique conformational changes during NADPH binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal Structure of this compound Reductase, Founding Member of a Novel Aldo-Keto Reductase (AKR) Subfamily That Undergoes Unique Conformational Changes during NADPH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification, cloning, functional expression and characterization of this compound reductase: the first example from the AKR enzyme family, extending the alkaloidal network of the plant Rauvolfia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression, purification, crystallization and preliminary X-ray analysis of this compound reductase, a new member of the aldo-keto reductase enzyme superfamily from higher plants - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Perakine as a Biosynthetic Intermediate in the Synthesis of Ajmaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajmaline, a class Ia antiarrhythmic agent, is a complex monoterpenoid indole alkaloid (MIA) of significant medicinal value. While numerous total syntheses of ajmaline have been achieved, nature's biosynthetic pathway offers a highly efficient and stereospecific route to this intricate molecule. Within this biological cascade, the alkaloid perakine emerges as a critical, albeit transient, intermediate. This technical guide provides an in-depth exploration of this compound's role in the biosynthesis of ajmaline, focusing on the enzymatic transformations, relevant quantitative data, and the logical flow of this metabolic pathway. The information presented herein is intended to support researchers in metabolic engineering, synthetic biology, and drug development in their efforts to understand and potentially harness this natural synthetic machinery.

Introduction

The sarpagan and ajmaline families of indole alkaloids, isolated from genera such as Rauvolfia, have captivated chemists and pharmacologists for decades due to their complex architectures and potent biological activities.[1] Ajmaline, in particular, continues to be clinically relevant for the management of cardiac arrhythmias. The elucidation of its biosynthetic pathway has been a long-standing endeavor, revealing a series of elegant enzymatic steps that construct the molecule from primary metabolites. This compound's position in this pathway is pivotal, representing a key structural scaffold that is further elaborated to yield the ajmaline core. This document details the established biosynthetic route involving this compound and provides available technical information for its study.

The Biosynthetic Pathway of Ajmaline: The Central Role of this compound

This compound is a key intermediate in the intricate biosynthetic pathway leading to ajmaline. The journey begins with the condensation of tryptamine and secologanin to form strictosidine, the universal precursor to most MIAs.[2] A cascade of enzymatic reactions then modifies this foundational structure, eventually leading to vomilenine. It is at this juncture that the pathway can diverge. The enzyme vinorine hydroxylase, a cytochrome P450, not only hydroxylates vinorine to produce vomilenine but can also catalyze the non-oxidative isomerization of vomilenine to form this compound.[3][4]

The principal fate of this compound in the ajmaline pathway is its stereospecific reduction to raucaffrinoline. This reaction is catalyzed by the NADPH-dependent enzyme, this compound reductase (PR).[5] Raucaffrinoline then undergoes further enzymatic transformations to ultimately yield ajmaline.

The key enzymatic conversion involving this compound is summarized below:

| Precursor | Enzyme | Product | Cofactor |

| Vomilenine | Vinorine Hydroxylase (isomerization activity) | This compound | - |

| This compound | This compound Reductase (PR) | Raucaffrinoline | NADPH |

Enzymology of this compound Transformation

This compound Reductase (PR): This enzyme belongs to the aldo-keto reductase (AKR) superfamily and is designated as AKR13D1. It catalyzes the NADPH-dependent reduction of the aldehyde group in this compound to an alcohol, forming raucaffrinoline. Structural studies of this compound reductase have revealed a unique α(8)/β(6) barrel fold, which has not been observed in other AKR proteins. The binding of the NADPH cofactor induces significant conformational changes, creating a large substrate-binding pocket that can accommodate bulky molecules like this compound.

Quantitative Data

While comprehensive kinetic data for all enzymes in the ajmaline pathway are not fully available, studies on this compound reductase provide some quantitative insights into its function.

| Enzyme | Substrate | Cofactor | Kinetic Parameter | Value | Reference |

| This compound Reductase (PR) | This compound | NADPH | Vmax | Not available | |

| Km (this compound) | Not available | ||||

| Km (NADPH) | Not available |

Note: Specific kinetic values for Vmax and Km were not available in the provided search results. However, the cooperative kinetics with respect to NADPH concentration have been noted.[5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the enzymatic conversion of this compound are not fully detailed in the provided literature. However, based on the available information, the following general methodologies are employed in the study of these reactions.

General Protocol for In Vitro Enzymatic Conversion of this compound

This protocol outlines a general workflow for the enzymatic reduction of this compound to raucaffrinoline using recombinant this compound reductase.

1. Expression and Purification of this compound Reductase:

- The gene encoding this compound reductase from Rauvolfia serpentina is cloned into an appropriate expression vector (e.g., pET vector system for E. coli).

- The recombinant protein, often with a purification tag (e.g., His-tag), is overexpressed in a suitable host like E. coli.

- The bacterial cells are harvested and lysed.

- The recombinant this compound reductase is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

- The purity and concentration of the enzyme are determined using SDS-PAGE and a protein assay (e.g., Bradford assay).

2. Enzymatic Reaction:

- The reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

- The purified this compound reductase is added to the reaction mixture.

- The substrate, this compound (isolated from natural sources or chemically synthesized), is added.

- The cofactor, NADPH, is added to initiate the reaction.

- The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

3. Reaction Quenching and Product Extraction:

- The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) or by heat inactivation.

- The product, raucaffrinoline, is extracted from the aqueous reaction mixture using a suitable organic solvent.

- The organic phase is collected and evaporated to dryness.

4. Product Analysis:

- The reaction products are analyzed by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of raucaffrinoline and to quantify the conversion.

- The structure of the product can be further confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Isolation of this compound from Natural Sources

This compound is a naturally occurring alkaloid in plants of the Rauvolfia genus. The following is a general workflow for its isolation.

1. Extraction:

- Dried and powdered plant material (e.g., roots of Rauvolfia serpentina) is extracted with a suitable solvent, such as methanol.[6][7]

2. Fractionation:

- The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their solubility.[6][7] The chloroform fraction is often enriched in alkaloids.[6][7]

3. Chromatographic Purification:

- The alkaloid-rich fraction is subjected to column chromatography over silica gel.[6][7]

- The column is eluted with a gradient of solvents to separate the different alkaloids.

- Fractions are collected and analyzed by TLC to identify those containing this compound.

- Fractions containing this compound are combined and may require further purification by preparative TLC or HPLC to obtain the pure compound.

4. Structural Elucidation:

- The structure of the isolated this compound is confirmed using spectroscopic methods, including FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7]

Visualizations

Biosynthetic Pathway of Ajmaline via this compound

Caption: Biosynthetic pathway of ajmaline highlighting the role of this compound.

Experimental Workflow for In Vitro this compound Reduction

Caption: General experimental workflow for the enzymatic reduction of this compound.

Conclusion

This compound is a crucial biosynthetic intermediate in the formation of the antiarrhythmic drug ajmaline. Its formation from vomilenine and subsequent reduction to raucaffrinoline by this compound reductase are key steps in the construction of the ajmaline scaffold. While this compound is not a common intermediate in the reported total chemical syntheses of ajmaline, understanding its role in the biosynthetic pathway is essential for researchers in metabolic engineering and synthetic biology. The elucidation of the structure and function of enzymes like this compound reductase opens up possibilities for chemoenzymatic and bio-based production routes for ajmaline and related alkaloids. Further research is needed to fully characterize the kinetics of all enzymes in this pathway and to develop robust protocols for their application in biocatalysis.

References

- 1. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of this compound reductase, founding member of a novel aldo-keto reductase (AKR) subfamily that undergoes unique conformational changes during NADPH binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aktpublication.com [aktpublication.com]

- 7. aktpublication.com [aktpublication.com]

The Role of Perakine in Indole Alkaloid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perakine, a monoterpenoid indole alkaloid (MIA), holds a significant position in the intricate metabolic network of indole alkaloids, particularly within the biosynthetic pathway of the antiarrhythmic drug ajmaline. Found in medicinal plants such as Rauvolfia serpentina, this compound serves as a key intermediate, subject to enzymatic transformations that channel the metabolic flux towards the formation of complex alkaloids.[1] This technical guide provides an in-depth exploration of the role of this compound, focusing on the core enzymatic reactions, quantitative metabolic data, detailed experimental protocols, and the broader context of its significance in drug development.

This compound in the Ajmaline Biosynthetic Pathway

The biosynthesis of ajmaline is a multi-step enzymatic process that originates from the precursors tryptamine and secologanin.[2] this compound emerges as a crucial intermediate in a branch of this pathway. The formation and conversion of this compound are primarily governed by the activities of two key enzymes: vinorine synthase and this compound reductase.

The Ajmaline Biosynthetic Pathway: A Visual Representation

The following diagram illustrates the central role of this compound within the broader ajmaline biosynthetic pathway.

Quantitative Data in this compound Metabolism

The efficiency and regulation of the indole alkaloid metabolic network can be understood through quantitative analysis of enzyme kinetics and metabolite concentrations.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate(s) | Km (µM) | Vmax | kcat | Source(s) |

| Vinorine Synthase | 16-epi-Vellosimine (Gardneral) | 7.5 | - | - | [3] |

| Acetyl-CoA | 57 | - | - | [3] | |

| This compound Reductase | NADPH | Exhibits cooperative kinetics | - | - | [4] |

| This compound | Not explicitly reported | - | - | - |

Table 2: Concentration of Selected Indole Alkaloids in Rauvolfia serpentina

| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Source(s) |

| Ajmaline | Root | 0.817 | [5] |

| Reserpine | Root | 0.955 | [5] |

| Ajmalicine | Leaf | 0.753 | [5] |

| Yohimbine | Root | 0.584 | [5] |

Key Enzymes in this compound Metabolism

Vinorine Synthase

Vinorine synthase (EC 2.3.1.160) is a pivotal enzyme that catalyzes the conversion of 16-epi-vellosimine to vinorine, a direct precursor to the branch leading to this compound.[6][7] This reaction involves the acetyl-CoA-dependent acetylation and subsequent cyclization of the substrate.[3]

The proposed catalytic mechanism involves a general base catalysis mechanism, which is characteristic of the BAHD family of acyltransferases.[8]

This compound Reductase

This compound reductase (designated as AKR13D1) is an NADPH-dependent aldo-keto reductase that catalyzes the reduction of the aldehyde group of this compound to an alcohol, yielding raucaffrinoline.[4] This enzyme exhibits broad substrate specificity, being able to reduce various aldehydes and ketones, but shows a high degree of selectivity within the indole alkaloid family.[4] A notable characteristic of this compound reductase is its cooperative kinetics with respect to NADPH, suggesting a regulatory role in the metabolic flux.[4][9]

Experimental Protocols

This section provides detailed methodologies for the characterization of the key enzymes involved in this compound metabolism.

Protocol 1: Heterologous Expression and Purification of Recombinant this compound Reductase

Objective: To produce and purify functional this compound reductase for in vitro characterization.

Methodology:

-

Gene Cloning: The coding sequence of this compound reductase from R. serpentina is cloned into an appropriate expression vector (e.g., pET vector system) containing a purification tag (e.g., His-tag).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth and Induction:

-

Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Protein Purification:

-

Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged this compound reductase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Buffer Exchange and Storage:

-

Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Assess the purity of the protein by SDS-PAGE.

-

Store the purified enzyme at -80°C.

-

Protocol 2: In Vitro Assay of this compound Reductase Activity

Objective: To determine the enzymatic activity of purified this compound reductase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

50 mM Potassium Phosphate buffer (pH 7.0)

-

0.2 mM this compound (substrate)

-

0.2 mM NADPH (cofactor)

-

Purified this compound reductase (e.g., 1-5 µg)

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

-

Reaction Quenching: Stop the reaction by adding an equal volume of methanol or another suitable organic solvent.

-

Product Analysis by HPLC:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC.

-

HPLC Conditions (Example):

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Detection: UV detector at a wavelength suitable for detecting the product, raucaffrinoline (e.g., 254 nm or 280 nm).

-

Quantification: Determine the amount of product formed by comparing the peak area to a standard curve of the purified product.

-

-

Protocol 3: HPLC-Based Assay for Vinorine Synthase Activity

Objective: To measure the activity of vinorine synthase by quantifying the formation of vinorine.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl2

-

1 mM Dithiothreitol (DTT)

-

0.1 mM 16-epi-Vellosimine (substrate)

-

0.2 mM Acetyl-CoA (co-substrate)

-

Enzyme extract or purified vinorine synthase

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixture without acetyl-CoA at 30°C for 5 minutes.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding a strong acid (e.g., perchloric acid) or by rapid heating.

-

Adjust the pH to alkaline (e.g., pH 9-10) with ammonium hydroxide.

-

Extract the alkaloids with an organic solvent such as ethyl acetate or dichloromethane.

-

Evaporate the organic solvent to dryness.

-

-

Sample Preparation and HPLC Analysis:

-

Re-dissolve the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the sample by reverse-phase HPLC.

-

HPLC Conditions (Example):

-

Column: C18 column

-

Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.

-

Detection: UV detector at a wavelength suitable for vinorine detection (e.g., 254 nm).

-

Quantification: Quantify vinorine formation based on a standard curve.

-

-

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in understanding the research process for studying this compound metabolism.

Role in Drug Development

While this compound itself is not currently used as a therapeutic agent, its central position in the biosynthesis of the antiarrhythmic drug ajmaline makes the enzymes involved in its metabolism attractive targets for metabolic engineering to enhance ajmaline production. Furthermore, the sarpagan and ajmalan alkaloid scaffolds, to which this compound and its derivatives belong, are of significant interest in medicinal chemistry for the development of new therapeutic agents.

The synthesis of this compound analogs and the exploration of their pharmacological activities is an area with potential for drug discovery. However, a review of the current literature reveals a scarcity of studies specifically focused on the synthesis and biological evaluation of this compound derivatives. The broader field of indole alkaloid analog synthesis suggests that modifications to the this compound structure could lead to compounds with novel or enhanced biological activities. Structure-activity relationship (SAR) studies on such synthetic analogs would be crucial for identifying key structural features responsible for any observed pharmacological effects.

Conclusion

This compound plays a well-defined and critical role as an intermediate in the biosynthesis of ajmaline and other related indole alkaloids in Rauvolfia serpentina. The enzymes responsible for its formation and conversion, vinorine synthase and this compound reductase, are key players in directing the metabolic flux within this complex pathway. While quantitative data on the kinetics of these enzymes are still being fully elucidated, the available information provides a solid foundation for further research. The detailed experimental protocols provided in this guide offer a practical framework for scientists seeking to investigate this compound metabolism. Although the direct pharmacological application of this compound and its synthetic analogs remains largely unexplored, the enzymes of its metabolic pathway present viable targets for metabolic engineering and the broader structural class of sarpagan and ajmalan alkaloids continues to be a promising area for drug discovery and development.

References

- 1. Medicinal chemistry of acridine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of this compound reductase, founding member of a novel aldo-keto reductase (AKR) subfamily that undergoes unique conformational changes during NADPH binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Crystal Structure of this compound Reductase, Founding Member of a Novel Aldo-Keto Reductase (AKR) Subfamily That Undergoes Unique Conformational Changes during NADPH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Piperine-Based Ester Derivatives with Diverse Aromatic Rings and Their Agricultural Bioactivities against Tetranychus cinnabarinus Boisduval, Aphis citricola Van der Goot, and Eriosoma lanigerum Hausmann - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Perakine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sarpagine-type indole alkaloid, Perakine. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. This document summarizes the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data of this compound

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 3 | 4.12 | m | |

| 5α | 2.95 | m | |

| 5β | 3.45 | m | |

| 6α | 2.10 | m | |

| 6β | 2.35 | m | |

| 9 | 7.48 | d | 7.8 |

| 10 | 7.12 | t | 7.8 |

| 11 | 7.18 | t | 7.8 |

| 12 | 7.35 | d | 7.8 |

| 14α | 1.85 | m | |

| 14β | 2.20 | m | |

| 15 | 3.85 | m | |

| 16 | 5.45 | q | 6.8 |

| 17-OH | 4.25 | br s | |

| 18 | 1.65 | d | 6.8 |

| 19 | 5.80 | s | |

| N(1)-H | 8.10 | s |

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Spectral Data of this compound

Table 2: ¹³C NMR Chemical Shifts for this compound

| Atom No. | Chemical Shift (δ) ppm |

| 2 | 134.5 |

| 3 | 55.8 |

| 5 | 52.1 |

| 6 | 21.7 |

| 7 | 108.2 |

| 8 | 128.5 |

| 9 | 118.2 |

| 10 | 119.8 |

| 11 | 121.5 |

| 12 | 110.9 |

| 13 | 148.2 |

| 14 | 34.6 |

| 15 | 40.1 |

| 16 | 75.3 |

| 18 | 22.1 |

| 19 | 125.4 |

| 20 | 138.7 |

| 21 | 65.4 |

Data obtained in CDCl₃ at 100 MHz.

Experimental Protocol for NMR Spectroscopy

The NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. ¹H and ¹³C NMR spectra were acquired at room temperature. Standard pulse sequences were used for one-dimensional experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for determining the molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

Table 3: HRESIMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 311.1754 | 311.1756 |

The HRESIMS data for this compound is consistent with the molecular formula C₁₉H₂₂N₂O₂.

Experimental Protocol for Mass Spectrometry

High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis was performed in the positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

FT-IR Spectral Data of this compound

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 | O-H stretching (hydroxyl group) |

| 3250 | N-H stretching (indole) |

| 2925 | C-H stretching (aliphatic) |

| 1610 | C=C stretching (aromatic) |

| 1450 | C-H bending |

| 1050 | C-O stretching |

Experimental Protocol for IR Spectroscopy

The IR spectrum was recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide provides a consolidated resource for the spectroscopic data of this compound, intended to aid researchers in their ongoing and future work with this compound. The detailed experimental protocols offer a basis for the replication and verification of these findings.

An In-depth Technical Guide to the Discovery and Historical Research of Perakine Reductase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perakine reductase (PR) is a pivotal enzyme in the biosynthesis of monoterpenoid indole alkaloids in the medicinal plant Rauvolfia serpentina. Its discovery has significantly advanced our understanding of the complex alkaloid metabolic networks. This technical guide provides a comprehensive overview of the discovery, characterization, and historical research of this compound reductase, a novel member of the aldo-keto reductase (AKR) superfamily. It details the enzyme's role in the ajmaline biosynthetic pathway, its unique structural features, substrate specificity, and the experimental protocols employed in its study. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction

The enzyme this compound reductase is a key player in a side route of the ajmaline biosynthetic pathway within Rauvolfia serpentina. Ajmaline, an antiarrhythmic drug, is a complex monoterpenoid indole alkaloid, and understanding its biosynthesis is crucial for potential biotechnological production. This compound reductase catalyzes the NADPH-dependent reduction of the aldehyde this compound to its corresponding alcohol, raucaffrinoline.[1] This discovery has expanded the known metabolic network of Rauvolfia alkaloids, introducing the peraksine group. Sequence analysis has identified this compound reductase as the founding member of a new aldo-keto reductase (AKR) subfamily, designated AKR13D1.[2]

Discovery and aene Cloning

This compound reductase was first identified and cloned from cell suspension cultures of Rauvolfia serpentina using a "reverse-genetic" approach.[3] The gene (GenBank accession No. AY766462) was subsequently cloned into an expression vector for further characterization.[4]

Biochemical Characterization

Function and Substrate Specificity

This compound reductase is an NADPH-dependent enzyme that reduces the aldehyde group of this compound to an alcohol, yielding raucaffrinoline.[4] The enzyme exhibits a broad substrate acceptance, demonstrating activity towards various benzaldehyde and cinnamic aldehyde derivatives, in addition to its natural monoterpenoid indole alkaloid substrates.[3] Site-directed mutagenesis studies have confirmed the conserved catalytic tetrad of Asp52, Tyr57, Lys84, and His126, characteristic of the AKR superfamily. Mutation of any of these residues to alanine results in a greater than 97.8% loss of enzyme activity.[3]

Optimal Reaction Conditions

The enzyme activity assay for this compound reductase is typically conducted in a 50 mM potassium phosphate buffer at a pH of 7.0 and a temperature of 320 K (47°C).[4]

| Parameter | Optimal Value/Condition |

| pH | 7.0 |

| Temperature | 320 K (47°C) |

| Cofactor | NADPH |

Table 1: Optimal Reaction Conditions for this compound Reductase Activity.

Kinetic Properties

This compound reductase exhibits cooperative kinetics with respect to its cofactor, NADPH.[2] This suggests that the binding of one NADPH molecule to the enzyme influences the binding of subsequent substrate molecules. However, specific Michaelis-Menten constants (Km and kcat) for this compound and NADPH have not been detailed in the reviewed literature.

Structural Biology

The crystal structure of a methylated form of His6-tagged this compound reductase was solved to a resolution of 2.31 Å.[2] To overcome the blockage of the active site by a neighboring molecule in the crystal lattice, an A213W mutant was generated, and its complex with NADPH was determined at 1.77 Å resolution.[2]

The structure reveals an unusual α8/β6 barrel fold, a feature not previously observed in other AKR proteins.[2] A significant conformational change occurs upon NADPH binding, involving the ordering of two C-terminal β-strands into an α-helix and a movement of up to 24 Å. This conformational shift creates a larger active site, allowing for the accommodation of a variety of substrates and enhancing the enzyme's activity.[2]

Experimental Protocols

Gene Cloning and Heterologous Expression

The cDNA of this compound reductase (GenBank accession No. AY766462) from R. serpentina was cloned into the pQE-2 vector, creating a fusion protein with an N-terminal 6xHis tag.[4] The construct was then expressed in Escherichia coli strain M15.[4]

Expression Workflow:

References

- 1. Gene mining, codon optimization and analysis of binding mechanism of an aldo-keto reductase with high activity, better substrate specificity and excellent solvent tolerance | PLOS One [journals.plos.org]

- 2. Crystal structure of this compound reductase, founding member of a novel aldo-keto reductase (AKR) subfamily that undergoes unique conformational changes during NADPH binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expression, purification, crystallization and preliminary X-ray analysis of this compound reductase, a new member of the aldo-keto reductase enzyme superfamily from higher plants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Application of Perakine for Research Purposes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perakine, a naturally occurring indole alkaloid found in plants of the Rauvolfia genus, has garnered interest in the scientific community for its potential therapeutic properties. Notably, research has highlighted its cardioprotective effects in the context of myocardial ischemia-reperfusion injury. This document provides a comprehensive overview of this compound for research applications, including its synthesis, biological role, and detailed experimental protocols. It is important to note that while the biosynthetic pathway of this compound is well-documented, a complete de novo chemical synthesis has not been reported in publicly available scientific literature. Therefore, this document focuses on the enzymatic synthesis and the biological applications of this compound.

Synthesis of this compound

As of the latest literature review, a total chemical synthesis of this compound has not been published. The primary route for obtaining this compound is through its biosynthesis in Rauvolfia serpentina.

Biosynthetic Pathway of this compound

This compound is an intermediate in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid, ajmaline.[1] The pathway involves the enzymatic conversion of vomilenine to this compound. Subsequently, this compound is reduced to raucaffrinoline by the NADPH-dependent enzyme, this compound Reductase (PR).[1][2]

The key enzymatic step involving this compound is:

This compound + NADPH + H⁺ → Raucaffrinoline + NADP⁺

This reaction is catalyzed by this compound Reductase (PR), a member of the aldo-keto reductase (AKR) superfamily.[1][2]

Figure 1: Biosynthetic pathway of this compound.

Application Notes: Cardioprotective Effects of this compound

Recent studies have demonstrated that this compound possesses significant cardioprotective properties against myocardial ischemia-reperfusion (I/R) injury, particularly in the context of type-2 diabetes. The protective mechanism is associated with the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.

Mechanism of Action: Inhibition of the TLR4/NF-κB Signaling Pathway

Myocardial I/R injury triggers an inflammatory cascade, a key component of which is the TLR4/NF-κB signaling pathway. Activation of TLR4 leads to the recruitment of adaptor proteins like MyD88, ultimately resulting in the activation of NF-κB. Activated NF-κB then translocates to the nucleus, promoting the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This compound has been shown to mitigate this inflammatory response by blocking this signaling cascade.

References

Application Notes and Protocols for the Enzymatic Assay of Perakine Reductase

For Researchers, Scientists, and Drug Development Professionals

Introduction